2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Overview
Description
2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the following steps:
Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Methylsulfanyl Group: This step often involves the use of thiols or disulfides in the presence of a base.
Formation of the Sulfamoyl Group: This can be done using sulfonamide derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide
- 2-methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-22-16-19(30-2)10-13-21(22)23(26)25-18-8-11-20(12-9-18)31(27,28)24-15-14-17-6-4-3-5-7-17/h3-13,16,24H,14-15H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYFGNKSLXZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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